Otenzepad

Description

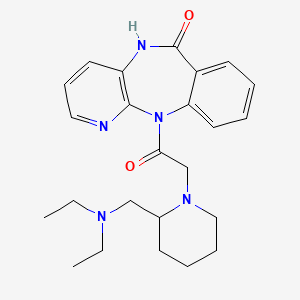

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRKDAVQCKZSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045674 | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102394-31-0, 121029-35-4, 122467-13-4 | |

| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenzepad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTENZEPAD, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AF-DX 116: A Deep Dive into M2 Receptor Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

AF-DX 116, a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor, has been a critical pharmacological tool for dissecting the physiological roles of this receptor subtype. Its preference for cardiac M2 receptors over those in smooth muscle and other tissues has made it particularly valuable in cardiovascular research. This technical guide provides a comprehensive overview of the M2 receptor selectivity of AF-DX 116, detailing its binding affinities, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of AF-DX 116 for the M2 muscarinic receptor subtype over other subtypes (M1, M3, M4, and M5) is evident from its binding affinity, commonly expressed as the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value and a lower Ki value indicate greater binding affinity.

Data from various radioligand binding and functional studies have been compiled to illustrate the selectivity profile of AF-DX 116.

| Receptor Subtype | Tissue/Cell Line | AF-DX 116 Ki (nM) | AF-DX 116 pA2 | Reference |

| M1 | Rabbit Cerebral Cortex | - | - | [1] |

| Human Detrusor Muscle | 243 ± 62.5 | - | [2] | |

| M2 | Human Detrusor Muscle | 59.7 ± 15.3 | - | [2] |

| Guinea Pig Atria | - | 7.33 | [3] | |

| Rabbit Heart | - | 7.42 | [4] | |

| Guinea Pig Ileum (Smooth Muscle) | - | 6.39-6.44 | ||

| Rabbit Ear Artery (Vasculature) | - | 5.95 | ||

| M3 | Human Detrusor Muscle | - | - | |

| Guinea Pig Urinary Bladder | - | - | ||

| M4 | N/A | Data not readily available | Data not readily available | |

| M5 | N/A | Data not readily available | Data not readily available |

Note: pA2 values can be approximated to pKi in competitive antagonism. A pA2 of 7.33 corresponds to a Ki of approximately 46.8 nM, and a pA2 of 7.42 corresponds to a Ki of approximately 38.0 nM.

Core Experimental Protocols

The characterization of AF-DX 116's M2 receptor selectivity relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of AF-DX 116 for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from tissues or cells expressing the muscarinic receptor subtype of interest.

-

Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-subtype-selective muscarinic antagonist.

-

AF-DX 116 and other competing ligands.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-NMS (typically near its Kd value), and varying concentrations of AF-DX 116.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine) to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of AF-DX 116 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is one of the earliest events in GPCR signaling. For an antagonist like AF-DX 116, this assay is used to measure its ability to block agonist-induced G protein activation.

Objective: To determine the potency of AF-DX 116 in antagonizing agonist-stimulated [35S]GTPγS binding to G proteins coupled to M2 receptors.

Materials:

-

Membrane preparations expressing M2 receptors and associated G proteins.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

A muscarinic agonist (e.g., carbachol or oxotremorine M).

-

AF-DX 116.

-

GDP (to ensure G proteins are in their inactive state at the start of the assay).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.

-

Filtration and scintillation counting materials as in the radioligand binding assay.

Procedure:

-

Pre-incubation: Membranes are pre-incubated with varying concentrations of AF-DX 116.

-

Stimulation: A fixed concentration of the muscarinic agonist is added to stimulate the M2 receptors.

-

GTPγS Binding: [35S]GTPγS is added to the mixture, and the reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the binding of the radiolabel to activated G proteins.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Washing and Quantification: Filters are washed, and the bound radioactivity is quantified by scintillation counting.

-

Data Analysis: The ability of AF-DX 116 to inhibit the agonist-induced increase in [35S]GTPγS binding is analyzed to determine its IC50 and subsequently its antagonist potency.

References

- 1. AFDX-116 discriminates between muscarinic M2 receptors of the heart and the iris smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic cholinergic receptor subtypes in human detrusor muscle studied by labeled and nonlabeled pirenzepine, AFDX-116 and 4DAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AF-DX 116 discriminates between muscarinic M2 receptors of the heart and vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

Otenzepad: A Technical Guide to a Selective M2 Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a competitive muscarinic receptor antagonist with notable selectivity for the M2 subtype.[1] This cardioselectivity led to its investigation as a potential therapeutic agent for conditions such as arrhythmia and bradycardia, progressing to phase III clinical trials.[1] This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its binding affinity and functional activity at the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Detailed experimental protocols for key assays used in its characterization are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. M1, M3, and M5 receptors primarily couple through Gq/11 to activate phospholipase C, leading to phosphoinositide hydrolysis and calcium mobilization.[2] In contrast, M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase, decreasing intracellular cAMP levels.[2] This differential signaling underlies the varied physiological responses to muscarinic agonists and antagonists.

This compound emerged as a tool compound and potential therapeutic agent due to its preferential blockade of M2 receptors, which are predominantly expressed in the heart.[3] This selectivity profile offered the potential for targeted cardiovascular effects with a reduced incidence of the side effects associated with non-selective muscarinic antagonists, such as dry mouth, blurred vision, and cognitive impairment.

Quantitative Data Presentation

The selectivity of this compound is best understood through the quantitative analysis of its binding affinity and functional antagonism at each of the five muscarinic receptor subtypes.

Table 1: this compound (AF-DX 116) Binding Affinity at Cloned Human Muscarinic Receptors

This table summarizes the equilibrium dissociation constants (Ki) of this compound for the five human muscarinic receptor subtypes stably expressed in Chinese hamster ovary (CHO-K1) cells. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 417 | |

| M2 | 64 | |

| M3 | 786 | |

| M4 | 211 | |

| M5 | 5130 |

Data from Buckley et al., 1989.

Table 2: this compound (AF-DX 116) Functional Antagonist Activity (pA2 values) in Various Tissues

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

| Tissue | Receptor Predominance | Agonist | pA2 Value | Reference |

| Guinea Pig Atria | M2 | Bethanechol | 7.33 | |

| Rabbit Ear Artery | M2 | - | 5.95 | |

| Mouse Cerebral Cortex | M1 | Carbamylcholine | 6.5 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is based on the methods described by Buckley et al. (1989) for determining the binding affinity of this compound at cloned human muscarinic receptors expressed in CHO-K1 cells.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Materials:

-

Cell Lines: CHO-K1 cells stably transfected with the gene for one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Competitor: this compound (AF-DX 116).

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation:

-

Harvest CHO-K1 cells expressing the muscarinic receptor subtype of interest.

-

Homogenize the cells in ice-cold PBS and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh PBS and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation.

-

A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).

-

Increasing concentrations of this compound.

-

For non-specific binding determination, add 1 µM atropine instead of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide Hydrolysis Assay

This protocol is based on the methodology described by Smith and Yamamura (1987) to assess the functional antagonism of this compound at M1 muscarinic receptors.

Objective: To determine the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit agonist-stimulated phosphoinositide hydrolysis.

Materials:

-

Tissue Preparation: Mouse cerebral cortical slices.

-

Radiolabel: myo-[³H]inositol.

-

Agonist: Carbamylcholine.

-

Antagonist: this compound (AF-DX 116).

-

Assay Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, supplemented with glucose and gassed with 95% O2/5% CO2.

-

Reagents: LiCl, perchloric acid, Dowex AG1-X8 resin.

-

Instrumentation: Scintillation counter.

Procedure:

-

Tissue Preparation and Labeling:

-

Prepare thin slices of mouse cerebral cortex.

-

Pre-incubate the slices in assay buffer containing myo-[³H]inositol to allow for its incorporation into membrane phosphoinositides.

-

-

Antagonist and Agonist Treatment:

-

Wash the labeled slices and pre-incubate them with various concentrations of this compound or vehicle for a defined period.

-

Add LiCl to the buffer to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the slices with a range of concentrations of carbamylcholine in the continued presence of this compound.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid to the slices.

-

Homogenize the tissue and centrifuge to pellet the precipitate.

-

Neutralize the supernatant containing the inositol phosphates.

-

-

Separation and Quantification:

-

Apply the neutralized supernatant to an anion-exchange chromatography column (Dowex AG1-X8).

-

Wash the column to remove free myo-[³H]inositol.

-

Elute the total [³H]inositol phosphates with a suitable eluent (e.g., formic acid).

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Construct concentration-response curves for carbamylcholine in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis by plotting the log of (agonist concentration ratio - 1) against the log of the this compound concentration. The x-intercept of the linear regression gives the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.

-

Mandatory Visualizations

Signaling Pathways

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflows

Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationships

Caption: Logical Relationship of this compound's Binding Affinity.

Conclusion

This compound (AF-DX 116) is a well-characterized M2 selective muscarinic receptor antagonist. Its pharmacological profile, defined by its higher affinity for the M2 subtype compared to M1, M3, M4, and M5, has made it a valuable tool for dissecting the physiological roles of individual muscarinic receptor subtypes. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of cholinergic pharmacology and drug development. Further investigation into the nuances of its functional activity and potential allosteric properties may yet reveal new avenues for therapeutic intervention.

References

Otenzepad's Biological Function in Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective M2 muscarinic acetylcholine receptor antagonist.[1] The M2 receptor is the predominant subtype of muscarinic receptor in the heart, playing a crucial role in mediating the parasympathetic nervous system's influence on cardiac function.[2][3] This technical guide provides an in-depth overview of the biological function of this compound in cardiac tissue, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This compound has been investigated for its potential therapeutic applications in cardiac conditions, notably as an anti-arrhythmic agent.[4][5]

Core Mechanism of Action in Cardiac Tissue

This compound functions as a competitive antagonist at the M2 muscarinic acetylcholine receptors in cardiomyocytes. In the heart, acetylcholine released from the vagus nerve binds to M2 receptors, initiating a signaling cascade that leads to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects. This compound blocks this interaction, thereby inhibiting the parasympathetic influence on the heart.

M2 Muscarinic Receptor Signaling Pathway

The activation of M2 receptors in cardiac tissue initiates a G-protein-mediated signaling pathway. The M2 receptor is coupled to an inhibitory G-protein (Gi). Upon acetylcholine binding, the Gi protein is activated and dissociates into its α (Gαi) and βγ (Gβγ) subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP counteracts the stimulatory effects of the sympathetic nervous system. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in heart rate. This compound, by blocking the M2 receptor, prevents these downstream effects.

Figure 1: M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes and the Point of Inhibition by this compound.

Quantitative Data

The following tables summarize the quantitative data for this compound (AF-DX 116) from various preclinical and clinical studies.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Species/Tissue | Value | Reference(s) |

| IC50 | Rat Heart | 386 nM | |

| Rabbit Peripheral Lung | 640 nM | ||

| pA2 | Guinea Pig Heart | 7.33 | |

| Guinea Pig Smooth Muscle | 6.39 - 6.44 | ||

| Rabbit Heart | 7.42 | ||

| Rabbit Ear Artery | 5.95 | ||

| KD | Porcine Fundic Smooth Muscle | 503 nM | |

| Porcine Mucosal Membranes | 3.4 µM |

Table 2: In Vivo and Ex Vivo Functional Effects

| Effect | Model | Dosage/Concentration | Result | Reference(s) |

| Increased Heart Rate | Healthy Human Volunteers | Intravenous dose saturating >90% of cardiac M2 receptors | ▲ 25 beats/min | |

| Increased Basal Heart Rate | Conscious Dog | ED50: 79 µg/kg i.v. | Dose-related tachycardia | |

| Inhibition of Vagal Bradycardia | Pithed Rat | ED50: 32 µg/kg i.v. | Potent inhibition of vagally-induced bradycardia | |

| Increased Inotropic Response | Guinea Pig Left Atria | > 1 x 10-5 M | ▲ ~100% above baseline | |

| Increased Inotropic Response | Rabbit Left Atria | > 1 x 10-5 M | ▲ ~50% above baseline |

Experimental Protocols

This section provides a detailed methodology for a key type of experiment used to characterize the effects of this compound on cardiac tissue.

Isolated Perfused Guinea Pig Heart (Langendorff) Preparation

This ex vivo model is instrumental in studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.

Objective: To assess the chronotropic and inotropic effects of this compound on an isolated heart.

Methodology:

-

Animal Preparation: A male guinea pig (e.g., Dunkin-Hartley strain, 300-400g) is euthanized in accordance with ethical guidelines.

-

Heart Isolation: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit solution.

-

Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C is initiated.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which it should exhibit regular spontaneous contractions.

-

Data Acquisition:

-

A force transducer is attached to the apex of the ventricle to measure contractile force (inotropic effect).

-

Heart rate (chronotropic effect) is determined from the contractile rhythm or via ECG electrodes.

-

Coronary flow and perfusion pressure are monitored.

-

-

Drug Administration: this compound is administered in increasing concentrations through the perfusion solution. The effects on heart rate and contractility are recorded at each concentration.

-

Data Analysis: Dose-response curves are generated to determine the EC50 of this compound for its chronotropic and inotropic effects.

Figure 2: Experimental Workflow for the Isolated Perfused Guinea Pig Heart Preparation.

Clinical Context and Therapeutic Potential

This compound's cardioselective M2 antagonist properties positioned it as a candidate for treating bradyarrhythmias. By blocking the negative chronotropic effects of the parasympathetic nervous system, this compound can effectively increase heart rate. Studies in healthy volunteers demonstrated a clear increase in heart rate following intravenous administration, with a favorable side-effect profile due to its selectivity for cardiac M2 receptors over other muscarinic receptor subtypes. However, a review of clinical development programs indicates that the development of this compound was discontinued, with the most recent clinical trial completed in 2016.

Conclusion

This compound is a selective M2 muscarinic receptor antagonist with well-characterized effects on cardiac tissue. Its mechanism of action involves the blockade of the parasympathetic signaling pathway in cardiomyocytes, leading to an increase in heart rate and contractility. Quantitative data from a range of preclinical and early clinical studies support its functional effects. While its clinical development appears to have been halted, the study of this compound has contributed significantly to the understanding of muscarinic receptor pharmacology in the cardiovascular system and provides a valuable case study for researchers in the field of cardiac drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effects of AF-DX 116, a cardioselective muscarinic antagonist, on the negative inotropic action of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. AFDX 116 - PubMed [pubmed.ncbi.nlm.nih.gov]

Otenzepad's Role in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR).[1] While initially investigated for cardiovascular conditions such as arrhythmia and bradycardia, its development for these indications ceased after Phase III clinical trials.[2] However, this compound's specific mechanism of action has garnered significant interest within the neuroscience community, particularly for its potential to modulate cholinergic signaling and enhance cognitive function. This technical guide provides an in-depth overview of this compound's pharmacology, preclinical efficacy in models of memory, and its underlying signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Core Mechanism of Action: M2 Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at M2 muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors that, upon activation by acetylcholine, typically lead to inhibitory cellular responses. The M2 receptors are prominently expressed in the central nervous system, where they act as presynaptic autoreceptors on cholinergic neurons, inhibiting further acetylcholine release. By blocking these autoreceptors, this compound effectively increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is believed to be the primary driver of its effects on cognitive processes.

Preclinical Efficacy in Neuroscience

Preclinical studies, primarily in rodent models, have demonstrated this compound's potential to enhance memory and learning. These investigations have utilized various behavioral paradigms to assess cognitive function.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in rodent models of memory.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Tissue Source | IC50 (nM) | Reference |

| M2 mAChR | Rabbit Peripheral Lung | 640 | [1] |

| M2 mAChR | Rat Heart | 386 | [1] |

Table 2: Effects of this compound on Memory Performance in Rodents

| Animal Model | Behavioral Task | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |

| Rats | Win-Stay Radial Arm Maze | 0.5 and 1.0 | Subcutaneous (s.c.) | Significantly improved win-stay acquisition compared to vehicle. | |

| Rats | Win-Shift Radial Arm Maze | 2.0 | Subcutaneous (s.c.) | Significantly improved retention when administered immediately post-training. | |

| Mice | Inhibitory Avoidance Task | 0.3, 1.0, and 3.0 | Intraperitoneal (i.p.) | Potentiated the memory-enhancing effects of glucose and reversed insulin-induced memory impairment. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Radial Arm Maze (Win-Stay and Win-Shift Tasks)

-

Apparatus: An eight-armed radial maze elevated from the floor. Each arm is of equal length and radiates from a central platform. Food wells are located at the end of each arm.

-

Animals: Male Long-Evans rats (325-350 g).

-

Win-Stay Protocol:

-

Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.

-

Training: Four of the eight arms are baited with a food reward. The rat is placed on the central platform and allowed to explore the maze until all four rewards have been consumed.

-

Drug Administration: Immediately following the training trial, rats are administered this compound (0.5 or 1.0 mg/kg, s.c.) or vehicle.

-

Testing: The number of errors (entries into unbaited arms) and the time taken to consume all rewards are recorded. Improved performance is indicated by fewer errors and a shorter completion time.

-

-

Win-Shift Protocol:

-

Initial Phase: The rat is allowed to enter four randomly selected arms, all of which are baited. After consuming the rewards, the rat is removed from the maze.

-

Drug Administration: Immediately after the initial phase, this compound (2.0 mg/kg, s.c.) or vehicle is administered.

-

Retention Interval: A delay is introduced (e.g., 1 hour).

-

Test Phase: The rat is returned to the maze. The four previously unentered arms are now baited. The number of entries into the previously visited (and now unbaited) arms is recorded as a measure of working memory.

-

Inhibitory Avoidance Task

-

Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild footshock.

-

Animals: Adult male Swiss mice (25-30 g).

-

Training:

-

The mouse is placed in the light compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is recorded.

-

Upon entering the dark compartment, the door is closed, and a brief, mild footshock is delivered.

-

-

Drug Administration: this compound (0.3, 1.0, or 3.0 mg/kg, i.p.) is administered at a specified time relative to the training (e.g., immediately after).

-

Testing: 24 hours after training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.

Signaling Pathways and Experimental Workflows

The cognitive-enhancing effects of this compound are rooted in its modulation of specific intracellular signaling cascades downstream of the M2 muscarinic receptor.

M2 Muscarinic Receptor Signaling Pathway

The blockade of the M2 receptor by this compound prevents the binding of acetylcholine and the subsequent activation of the inhibitory G-protein (Gαi). This leads to a disinhibition of adenylyl cyclase, resulting in increased production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal excitability and synaptic plasticity. Furthermore, M2 receptor signaling can influence the PI3K/Akt/mTORC1 pathway, which is critically involved in cell growth, proliferation, and survival.

Caption: this compound blocks the inhibitory M2 receptor signaling pathway.

Experimental Workflow for Preclinical Memory Assessment

The following diagram illustrates a typical workflow for evaluating the effect of a compound like this compound on memory in a preclinical setting.

Caption: A generalized workflow for preclinical cognitive testing.

Clinical Research and Future Directions

To date, there is a lack of published clinical trials specifically investigating this compound for neurological or psychiatric disorders. Its clinical development was halted for cardiovascular indications. However, the robust preclinical data demonstrating its cognitive-enhancing effects suggest that selective M2 receptor antagonism remains a viable and intriguing target for the treatment of cognitive deficits observed in conditions such as Alzheimer's disease and other dementias.

Future research should focus on several key areas:

-

Pharmacokinetics and Brain Penetration: A thorough characterization of this compound's ability to cross the blood-brain barrier and its pharmacokinetic profile within the central nervous system is essential.

-

Long-term Safety: While short-term preclinical studies have been promising, the long-term safety of chronic M2 receptor blockade needs to be established.

-

Translational Studies: Bridging the gap between rodent models and human cognitive function will require carefully designed translational studies.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the M2 muscarinic receptor in cognitive processes. Its selective antagonism of this receptor leads to enhanced cholinergic signaling and demonstrable improvements in memory in preclinical models. While clinical development for its original indications has not progressed, the foundational neuroscience research on this compound highlights the therapeutic potential of targeting the M2 receptor for cognitive enhancement. This technical guide provides a comprehensive summary of the existing data to inform and guide future research in this promising area of neuropharmacology.

References

Otenzepad (Brigimadlin/BI 907828): A Technical Guide to its Therapeutic Potential as an MDM2-p53 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (also known as Brigimadlin or BI 907828) is a potent, orally bioavailable, small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In many cancers that retain wild-type TP53, the tumor-suppressive functions of the p53 protein are abrogated by the overexpression of its primary negative regulator, MDM2.[3][4] this compound is designed to disrupt this interaction, thereby reactivating p53 and inducing cell cycle arrest and apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the mechanism of action, signaling pathways, preclinical and clinical data, and key experimental protocols associated with the investigation of this compound's therapeutic potential.

Mechanism of Action and Signaling Pathway

This compound functions by binding to the p53-binding pocket of the MDM2 protein, effectively preventing the interaction between MDM2 and p53. This disruption of the MDM2-p53 complex leads to the stabilization and activation of p53. Activated p53 can then translocate to the nucleus and transcriptionally activate its target genes, which are involved in critical cellular processes such as cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX). The restoration of p53's tumor suppressor function is the primary mechanism through which this compound exerts its anti-cancer effects. This therapeutic strategy is particularly relevant in tumors with MDM2 gene amplification and wild-type TP53 status.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent and selective activity in preclinical in vitro models. In acute lymphoblastic leukemia (ALL) cell lines with wild-type TP53, this compound showed low nanomolar IC50 values for growth inhibition.

| Cell Line | TP53 Status | IC50 (nM) |

| Nalm-6 | Wild-Type | 38 |

| RS4;11 | Wild-Type | 18 |

| CCRF-CEM | Mutant | >1000 |

| Table 1: In vitro cell viability of this compound in ALL cell lines. |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models of dedifferentiated liposarcoma (DDLPS) harboring MDM2 amplification.

| Xenograft Model | Treatment | Outcome |

| DDLPS PDX | This compound | Strong antitumor activity |

| Table 2: In vivo efficacy of this compound in a DDLPS PDX model. |

Clinical Trial Data

A first-in-human, phase Ia/Ib dose-escalation and expansion study (NCT03449381) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.

Efficacy in Dedifferentiated Liposarcoma (DDLPS)

In a cohort of 36 evaluable patients with MDM2-amplified DDLPS, this compound demonstrated promising clinical activity.

| Parameter | Value |

| Objective Response Rate (ORR) | 13.9% (all Partial Responses) |

| Disease Control Rate (DCR) | 88.9% |

| Median Progression-Free Survival (PFS) | 8.1 months (95% CI, 5.4-20.7) |

| Table 3: Clinical efficacy of this compound in MDM2-amplified DDLPS. |

Safety and Tolerability

The most common treatment-related adverse events (TRAEs) observed in the NCT03449381 study were gastrointestinal and hematologic.

| Adverse Event (Any Grade) | Frequency (%) |

| Nausea | 74.1 |

| Vomiting | 51.9 |

| Grade ≥3 Treatment-Related Adverse Event | Frequency (%) |

| Thrombocytopenia | 25.9 |

| Neutropenia | 24.1 |

| Table 4: Common treatment-related adverse events with this compound. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MDM2-p53 inhibitors like this compound.

In Vitro Cell Viability Assay (MTT/WST-1)

This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).

-

Cell Seeding: Plate cancer cells (e.g., Nalm-6, RS4;11) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot for p53 and p21 Upregulation

This protocol verifies that the inhibitor's mechanism of action in cells is through the stabilization of p53 and the induction of its downstream target, p21.

-

Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression

This assay quantifies the upregulation of p53 target gene transcription following treatment with the inhibitor.

-

RNA Extraction and cDNA Synthesis: Treat cells with this compound and extract total RNA using a commercial kit. Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for p53 target genes (e.g., CDKN1A, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH).

-

Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of the inhibitor in a living organism.

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SJSA-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at predetermined doses and schedules (e.g., daily, or intermittently). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration). Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound (Brigimadlin/BI 907828) is a promising therapeutic agent that targets the fundamental p53-MDM2 pathway in cancer. Its potent preclinical activity and encouraging early clinical data, particularly in MDM2-amplified malignancies like dedifferentiated liposarcoma, underscore its potential as a valuable addition to the oncology treatment landscape. Further clinical investigation is ongoing to fully elucidate its efficacy and safety profile across various tumor types. The experimental protocols outlined in this guide provide a framework for the continued preclinical and clinical evaluation of this compound and other MDM2-p53 inhibitors.

References

Otenzepad: A Technical Guide for the Study of Arrhythmia and Bradycardia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a potent and selective antagonist of the M2 subtype of muscarinic acetylcholine receptors. These receptors are predominantly located in the heart and play a crucial role in mediating the parasympathetic nervous system's influence on cardiac function. By competitively blocking the effects of acetylcholine at the M2 receptor, this compound effectively increases heart rate and has been investigated for its potential in treating bradycardia and certain arrhythmias. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on cardiac parameters, and detailed experimental protocols for its study in preclinical models of arrhythmia and bradycardia. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.

Mechanism of Action

This compound is a competitive antagonist of the M2 muscarinic acetylcholine receptor.[1][2] In the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes, the binding of acetylcholine to M2 receptors initiates a signaling cascade that leads to a decrease in heart rate (negative chronotropy) and a slowing of conduction (negative dromotropy).[3][4] This is achieved through two primary mechanisms mediated by the Gi protein coupled to the M2 receptor:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of L-type calcium channels and other downstream targets, ultimately slowing the rate of depolarization in pacemaker cells.[5]

-

Activation of G-protein-gated Inwardly Rectifying Potassium Channels (GIRK): The Gβγ subunit directly activates GIRK channels, leading to an increased potassium efflux. This hyperpolarizes the cell membrane of pacemaker cells, making it more difficult to reach the threshold for an action potential and thus slowing the heart rate.

This compound competitively binds to the M2 receptor, preventing acetylcholine from exerting these effects. This blockade results in an increased heart rate and is the basis for its therapeutic potential in bradycardia.

Signaling Pathway of M2 Muscarinic Receptor in Sinoatrial Node Myocyte

Caption: M2 muscarinic receptor signaling pathway in sinoatrial node myocytes and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound (AF-DX 116) from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of this compound (AF-DX 116)

| Parameter | Species/Preparation | Value | Reference |

| pA2 | Guinea Pig Atria (cardiac M2 receptors) | 7.33 | |

| pA2 | Rabbit Right Atrium (cardiac M2 receptors) | 7.42 | |

| pA2 | Smooth Muscle (ileum, trachea) | 6.39 - 6.44 | |

| pA2 | Rabbit Ear Artery (vascular M2 receptors) | 5.95 | |

| ED50 (inhibition of vagally-induced bradycardia) | Pithed Rat | 32 µg/kg i.v. | |

| ED50 (increase in basal heart rate) | Conscious Dog | 79 µg/kg i.v. |

Table 2: Effects of this compound (AF-DX 116) on Heart Rate in Humans

| Dose | Effect on Heart Rate | Reference |

| Intravenous dose saturating >90% of cardiac M2-ChR | Increase of 25 beats/min |

Experimental Protocols

The following sections describe generalized experimental protocols that can be adapted for studying the effects of this compound on arrhythmia and bradycardia.

In Vivo Electrophysiology Study in a Canine Model of Arrhythmia

This protocol is a composite based on common methodologies for inducing and evaluating arrhythmias in dogs.

Objective: To assess the anti-arrhythmic or pro-arrhythmic potential of this compound in a large animal model.

Animal Model: Beagle dogs are a commonly used species for cardiovascular research.

Arrhythmia Induction Models:

-

Two-Stage Coronary Ligation-Induced Arrhythmia:

-

Anesthetize the dog and perform a left thoracotomy.

-

Ligate the left anterior descending coronary artery in two stages to create a myocardial infarction, a substrate for ventricular arrhythmias.

-

Allow the animal to recover. Ventricular arrhythmias typically develop within 24-48 hours.

-

-

Digitalis (Ouabain)-Induced Arrhythmia:

-

Anesthetize the dog.

-

Administer a continuous intravenous infusion of a digitalis glycoside, such as ouabain, until sustained ventricular tachycardia occurs.

-

-

Adrenaline (Epinephrine)-Induced Arrhythmia:

-

Anesthetize the dog, often with halothane which sensitizes the myocardium to catecholamines.

-

Administer a continuous intravenous infusion of adrenaline at increasing rates until ventricular arrhythmias are observed.

-

Experimental Procedure:

-

Instrumentation: Implant telemetry devices for continuous ECG and blood pressure monitoring in conscious, free-moving dogs.

-

Baseline Recordings: Obtain baseline ECG recordings to determine heart rate, PR interval, QRS duration, and QT interval.

-

Arrhythmia Induction: Induce arrhythmia using one of the models described above.

-

This compound Administration: Once a stable arrhythmia is established, administer this compound intravenously at various doses.

-

Data Acquisition and Analysis: Continuously record ECG and hemodynamic parameters. Analyze the data to determine the effect of this compound on the arrhythmia, including changes in the frequency and duration of arrhythmic events, and alterations in ECG intervals.

Experimental Workflow for In Vivo Canine Arrhythmia Study

Caption: A generalized workflow for in vivo arrhythmia studies in a canine model.

Langendorff Isolated Perfused Heart Preparation

This ex vivo model allows for the study of the direct cardiac effects of this compound, independent of systemic neural and hormonal influences.

Objective: To evaluate the direct electrophysiological effects of this compound on the heart.

Preparation:

-

Animal Euthanasia and Heart Excision: Euthanize a small rodent (e.g., guinea pig, rabbit) and rapidly excise the heart.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely with a warm, oxygenated Krebs-Henseleit solution. This perfusion maintains the viability of the heart tissue.

Experimental Procedure:

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) to establish a steady baseline rhythm.

-

Baseline Recordings: Record a baseline ECG and, if applicable, left ventricular pressure using an intraventricular balloon.

-

This compound Perfusion: Introduce this compound into the perfusate at various concentrations.

-

Data Acquisition: Continuously record the ECG and other relevant parameters.

-

Data Analysis: Analyze the data to determine the concentration-dependent effects of this compound on heart rate, conduction intervals (PR, QRS, QT), and contractile function.

Langendorff Experimental Setup and Workflow

Caption: A schematic of the Langendorff isolated heart perfusion setup and experimental workflow.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the M2 muscarinic receptor in the regulation of cardiac rhythm. Its selectivity for the cardiac M2 receptor allows for targeted studies on the mechanisms of bradycardia and certain types of arrhythmias. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to design and execute robust preclinical studies to further elucidate the cardiovascular effects of this compound and similar M2 receptor antagonists. Future research focusing on the detailed electrophysiological effects of this compound, particularly on ion channel function and action potential duration, will further enhance our understanding of its therapeutic potential and safety profile.

References

- 1. Cardioselective profile of AF-DX 116, a muscarine M2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 4. Muscarinic regulation of cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Otenzepad's Allosteric Interaction with M2 Muscarinic Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the allosteric interactions of Otenzepad (also known as AF-DX 116) with the M2 muscarinic acetylcholine receptor. This document synthesizes available data, outlines experimental methodologies, and presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Introduction: this compound and the M2 Receptor Landscape

The M2 muscarinic acetylcholine receptor (M2 receptor) is a critical G protein-coupled receptor (GPCR) predominantly located in the heart, central nervous system, and airway smooth muscle.[1] As a key component of the parasympathetic nervous system, it mediates inhibitory effects, most notably the reduction of heart rate.[1] The M2 receptor is a significant therapeutic target for a range of cardiovascular and neurological conditions.

Allosteric modulators represent an advanced pharmacological strategy, binding to a receptor site distinct from the primary (orthosteric) site utilized by the endogenous ligand, acetylcholine.[2] This approach can yield drugs with enhanced subtype selectivity and a more physiologically nuanced mode of action.[2] this compound has been identified as a selective M2 muscarinic acetylcholine receptor antagonist, with evidence indicating that its interaction with the M2 receptor is mediated through an allosteric site.[3]

Quantitative Analysis of this compound's M2 Receptor Interaction

The following table consolidates the available quantitative data detailing this compound's interaction with M2 receptors across different biological preparations. It is noteworthy that while this compound is frequently classified as a competitive antagonist, substantial evidence points to a more intricate allosteric mechanism.

| Parameter | Value | Tissue/Cell Line | Species |

| IC50 | 640 nM | Peripheral Lung | Rabbit |

| IC50 | 386 nM | Heart | Rat |

Key Observations Supporting Allosteric Interaction:

-

Studies have reported "supra-additive effects" when this compound is used in combination with certain competitive antagonists, a phenomenon characteristic of allosteric interactions.

-

The inability of this compound to completely inhibit the binding of the radioligand [3H]N-methylscopolamine, even at high concentrations, is a classic indicator of an allosteric mechanism.

Experimental Protocols for Characterizing Allosteric Interactions

The elucidation of this compound's interaction with M2 receptors has been primarily accomplished through a combination of radioligand binding assays and functional assays conducted in isolated tissue preparations.

Radioligand Binding Assays

These assays are fundamental for quantifying the affinity of a ligand for its receptor.

-

Objective: To determine the binding characteristics of this compound at the M2 receptor.

-

Core Methodology:

-

Membrane Preparation: Homogenates are prepared from tissues with high M2 receptor density, such as the rat heart or guinea pig atria.

-

Incubation: The membrane preparations are incubated with a specific concentration of a radiolabeled antagonist, typically [3H]N-methylscopolamine ([3H]NMS).

-

Competition: Increasing concentrations of this compound are introduced to assess its ability to displace the radioligand.

-

Allosteric Investigation: To probe the allosteric nature of the interaction, experiments are repeated with the co-incubation of this compound and a known orthosteric competitive antagonist (e.g., N-methylscopolamine, dexetimide).

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The resulting data are analyzed to calculate the IC50 value of this compound and to identify any allosteric effects on the binding of the primary radioligand.

-

Functional Assays in Isolated Tissues

Functional assays are employed to measure the physiological impact of a ligand on receptor-mediated responses.

-

Objective: To assess the functional antagonism of this compound at M2 receptors.

-

Core Methodology:

-

Tissue Preparation: An electrically driven left atrium from a guinea pig is mounted in an organ bath containing a physiological salt solution at a constant temperature.

-

Baseline Response: A cumulative concentration-response curve is generated for an M2 receptor agonist, such as carbachol or acetylcholine, to establish the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound until equilibrium is reached.

-

Shift in Potency: A second agonist concentration-response curve is generated in the presence of this compound.

-

Allosteric Synergy: To confirm an allosteric mechanism, these experiments are conducted with combinations of this compound and other allosteric or competitive modulators (e.g., gallamine, alcuronium).

-

Data Interpretation: The magnitude of the rightward shift in the agonist's concentration-response curve is analyzed to characterize the nature of the antagonism. Supra-additive effects observed in combination with competitive antagonists are indicative of an allosteric interaction.

-

Visualizing M2 Receptor Signaling and Allosteric Modulation

M2 Receptor Signaling Cascade

The M2 receptor predominantly couples to inhibitory G proteins (Gi/o). Agonist binding initiates a cascade that inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability, a key mechanism in cardiac tissue.

References

- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 2. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Otenzepad for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (also known as AF-DX 116) is a competitive and selective antagonist of the M2 muscarinic acetylcholine receptor.[1] While its initial development for cardiovascular conditions was discontinued after Phase III clinical trials, its potential as a cognitive enhancer in preclinical in vivo studies has garnered interest. This document provides detailed application notes and protocols for the use of this compound in in vivo research, with a focus on studies of cognitive function. The information compiled herein is intended to guide researchers in designing and executing methodologically sound experiments.

Mechanism of Action

This compound functions as a selective antagonist at M2 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors that, upon activation by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by M2 receptor activation. This antagonism is believed to underlie its observed effects on cognitive function.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as an M2 receptor antagonist.

In Vivo Applications: Cognitive Enhancement

Preclinical studies in rodents have demonstrated the potential of this compound to improve cognitive function, particularly in learning and memory tasks.

Animal Models

-

Species: Male Long-Evans rats[2] and adult male Swiss mice have been used in published studies.

-

Health Status: Healthy animals have been used to investigate cognitive enhancement. For studying memory deficits, models of cognitive impairment can be employed. A common method to induce a cholinergic deficit is through the administration of scopolamine.

Experimental Protocols

A frequently used behavioral paradigm to assess spatial learning and memory is the Win-Stay Task in a radial arm maze.

Objective: To assess the effect of this compound on acquisition and retention of spatial memory.

Apparatus: An eight-arm radial arm maze is a standard apparatus for this task.[1]

Protocol:

-

Habituation:

-

For two days prior to testing, handle the animals for several minutes each day to acclimate them to the experimenter.

-

Allow each animal to freely explore the maze for 10 minutes with all arms open and baited with a food reward (e.g., sucrose pellets). This familiarizes the animal with the maze and the reward.

-

-

Acquisition Training (Win-Stay Strategy):

-

On the training day, bait four of the eight arms. The same four arms should be baited for each animal in a given cohort.

-

Place the animal in the center of the maze and allow it to explore and consume the rewards for a set period (e.g., 5-10 minutes) or until all four rewards have been consumed.

-

An entry into a baited arm is recorded as a correct choice, while an entry into an unbaited arm is an error. Re-entry into a previously visited baited arm within the same session is also considered an error (a working memory error).

-

Immediately after the training session, administer this compound or vehicle control.

-

-

Retention Testing:

-

A set time after the acquisition training and drug administration (e.g., 24 hours), place the animal back in the center of the maze.

-

The same four arms that were baited during training are baited again.

-

Record the number of correct choices and errors over a set period (e.g., 5 minutes) or until all rewards are consumed.

-

An increase in the number of correct choices and a decrease in errors in the this compound-treated group compared to the control group indicates improved memory retention.

-

Experimental Workflow:

Dosing Information

The following tables summarize the reported in vivo doses of this compound for cognitive enhancement studies. It is important to note that a full dose-response curve has not been established in the available literature, and the optimal dose may vary depending on the specific animal model and experimental conditions.

Table 1: this compound Dosing in Rats for Cognitive Enhancement [2]

| Species | Route of Administration | Dose (mg/kg) | Effect on Win-Stay Acquisition |

| Male Long-Evans Rats | Subcutaneous (s.c.) | 0.25 | No significant effect |

| 0.5 | Significant improvement | ||

| 1.0 | Significant improvement | ||

| 2.0 | No significant effect |

Table 2: this compound Dosing in Mice for Cognitive Enhancement

| Species | Route of Administration | Dose (mg/kg) | Effect on Retention |

| Adult Male Swiss Mice | Intraperitoneal (i.p.) | 0.3 | - |

| 1.0 | Significant enhancement | ||

| 3.0 | - |

Note: The study in mice demonstrated an inverted-U dose-response relationship.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo experiments. The following data were obtained from studies in anesthetized rats.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Distribution Half-life (t½α) | 17 seconds |

| Elimination Half-life (t½β) | 17 minutes |

| Primary Route of Metabolism | Rapid appearance of labeled metabolites in brain and cardiac tissues |

Note: These parameters suggest a rapid distribution and elimination of this compound in rats.

In Vivo Safety and Toxicology

General Toxicology Study Design

For novel in vivo applications, a tiered approach to toxicity testing is recommended.

-

Acute Toxicity Study:

-

Objective: To determine the potential for toxicity from a single dose and to identify the maximum tolerated dose (MTD).

-

Design: Administer a range of single doses of this compound to a small number of animals (e.g., rodents) via the intended route of administration.

-

Endpoints: Observe for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days. Conduct gross necropsy at the end of the observation period.

-

-

Repeat-Dose Toxicity Study (Subacute or Subchronic):

-

Objective: To evaluate the toxicological effects of repeated administration of this compound over a period of time (e.g., 14 or 28 days).

-

Design: Administer daily doses of this compound at multiple dose levels to groups of animals. Include a control group receiving the vehicle.

-

Endpoints: Monitor clinical signs, body weight, food and water consumption. Collect blood for hematology and clinical chemistry analysis. At termination, conduct a full necropsy, weigh major organs, and perform histopathological examination of tissues.

-

Safety Pharmacology Considerations:

Given that this compound was initially developed for cardiovascular indications, it is crucial to assess its cardiovascular safety profile in any in vivo study. This should include monitoring of heart rate and blood pressure.

General Toxicology Workflow:

Conclusion

This compound presents an interesting tool for researchers investigating the role of the M2 muscarinic receptor in cognitive processes. The protocols and data presented in this document provide a foundation for designing and conducting in vivo studies. However, researchers are strongly encouraged to perform their own dose-response and safety assessments tailored to their specific experimental models and objectives. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Otenzepad (AF-DX 116): Application Notes and Experimental Protocols for Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad, also known as AF-DX 116, is a competitive and selective antagonist of the M2 muscarinic acetylcholine receptor.[1][2] The M2 receptors are primarily located in the heart, where they mediate the parasympathetic nervous system's inhibitory effects on heart rate and contractility. This compound's cardioselectivity makes it a valuable tool for investigating the role of M2 receptors in cardiovascular function and as a potential therapeutic agent for conditions such as bradycardia.[1][3] Additionally, its influence on cholinergic pathways has led to investigations into its potential for cognitive enhancement.[4]

This document provides detailed application notes and experimental protocols for the use of this compound in rat models of arrhythmia, bradycardia, and cognitive function.

Mechanism of Action

This compound acts as a competitive antagonist at M2 muscarinic acetylcholine receptors. By blocking the binding of acetylcholine to these receptors, it inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This results in an increased heart rate and myocardial contractility. In the central nervous system, M2 receptors are involved in modulating neurotransmitter release, and their blockade by this compound is thought to underlie its effects on cognitive processes.

Data Presentation

Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Species | Administration | Reference |

| IC50 (Heart) | 386 nM | Rat | In vitro | MedchemExpress |

| ED50 (Vagally-induced bradycardia inhibition) | 32 µg/kg | Pithed Rat | Intravenous |

Efficacy Data in Rat Models

| Experimental Model | Dosage | Administration | Outcome | Reference |

| Bradycardia (Vagally-induced) | 32 µg/kg (ED50) | Intravenous | Inhibition of bradycardia | |

| Cognitive Enhancement (Win-stay acquisition in 8-arm maze) | 0.5 and 1.0 mg/kg | Subcutaneous | Significantly improved acquisition | |

| Cognitive Enhancement (Win-shift retention in 8-arm maze) | 2.0 mg/kg | Subcutaneous | Significantly improved retention |

Note: Specific quantitative data on the anti-arrhythmic efficacy of this compound in rat models (e.g., percentage reduction in arrhythmia) is not detailed in the available literature.

Experimental Protocols

Evaluation of Anti-Arrhythmic Activity in a Rat Model

This protocol is adapted from established methods for inducing cardiac arrhythmias in rats.

Objective: To assess the efficacy of this compound in preventing or terminating chemically-induced cardiac arrhythmias in rats.

Materials:

-

Male Wistar rats (250-300 g)

-

This compound (dissolved in appropriate vehicle, e.g., saline)

-

Arrhythmia-inducing agent (e.g., aconitine, 5 µg/kg)

-

Anesthetic (e.g., urethane, 1.25 g/kg, i.p.)

-

ECG recording equipment with needle electrodes

-

Intravenous (i.v.) catheter for drug administration

Procedure:

-

Anesthetize the rat with urethane.

-

Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is standard).

-

Allow the animal to stabilize for 20-30 minutes and record a baseline ECG.

-

Administer this compound or vehicle intravenously via a cannulated tail vein.

-

After a pre-determined pretreatment time (e.g., 15 minutes), induce arrhythmia by administering the arrhythmogenic agent.

-

Continuously record the ECG for a specified period (e.g., 30 minutes) to monitor for the onset and duration of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).

-

Analyze ECG recordings to determine the incidence and duration of arrhythmias in the this compound-treated group compared to the vehicle control group.

Assessment of Heart Rate in a Bradycardia Rat Model

This protocol is based on studies evaluating the effects of M2 receptor antagonists on bradycardia.

Objective: To quantify the effect of this compound on heart rate in a rat model of bradycardia.

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

This compound (dissolved in appropriate vehicle)